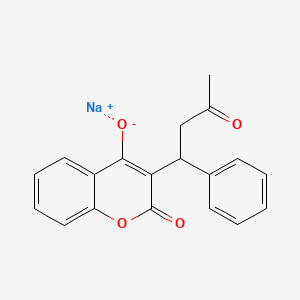

2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5543-79-3 |

|---|---|

Molecular Formula |

C19H15O4- |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/p-1 |

InChI Key |

PJVWKTKQMONHTI-UHFFFAOYSA-M |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na] |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-] |

physical_description |

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) |

Origin of Product |

United States |

Historical and Foundational Research of Warfarin Sodium

Genesis of Coumarin-Derived Anticoagulants and Warfarin (B611796) Sodium Discovery

The story of Warfarin sodium begins in the 1920s with a mysterious ailment affecting cattle in North America, dubbed "sweet clover disease." neurology.orgresearchgate.net This condition caused fatal internal hemorrhaging in livestock that had consumed moldy sweet clover hay. neurology.orgpmlive.com The breakthrough in understanding this disease came in the 1930s when a Wisconsin farmer, Ed Carlson, brought a dead heifer, a bucket of its non-coagulating blood, and the spoiled clover to the laboratory of Karl Paul Link, a biochemist at the University of Wisconsin. uwalumni.comhenschelhausbooks.comamazon.comwisc.edu

Early Chemical Synthesis and Structural Elucidation

The initial step in understanding the hemorrhagic properties of spoiled sweet clover was the isolation of the active compound. In 1939, after perfecting their experimental techniques, Harold A. Campbell, an assistant in Karl Paul Link's laboratory, successfully isolated a minuscule amount of the pure, crystalline anticoagulant. acs.org

Following its isolation, the crucial task of determining the chemical structure of this new compound fell to Campbell's colleagues, Mark A. Stahmann and Charles F. Huebner. acs.org Through a series of degradation experiments, they identified the structure as 3,3'-methylenebis(4-hydroxycoumarin). wikipedia.org To confirm their findings, Stahmann and Huebner synthesized the compound in the laboratory in 1940, verifying that its structure was identical to the naturally occurring agent. acs.org This synthesized compound was named dicoumarol. wikipedia.org

The synthesis of warfarin itself involves an aldol (B89426) condensation reaction. medicoverhospitals.in The typical starting materials for this process are 4-hydroxycoumarin (B602359) and benzylideneacetone. medicoverhospitals.in In the presence of a base, such as sodium hydroxide, these two compounds react to form a critical intermediate, 3-(α-acetonylbenzyl)-4-hydroxycoumarin, which is warfarin. medicoverhospitals.in The sodium salt, Warfarin sodium, is then prepared from warfarin acid. A method for this involves reacting warfarin acid with a base like sodium carbonate or sodium bicarbonate in a polar organic solvent at low temperatures to prevent decomposition. google.com

Table 1: Key Researchers and their Contributions

| Researcher(s) | Contribution | Year |

|---|---|---|

| Frank W. Schofield & Lee M. Roderick | Identified spoiled sweet clover as the cause of "sweet clover disease" and linked it to a lack of prothrombin. | 1920s |

| Karl Paul Link | Led the research team that investigated the hemorrhagic agent in spoiled sweet clover. | 1930s |

| Harold A. Campbell | First to isolate the pure, crystalline anticoagulant from spoiled sweet clover. | 1939 |

| Mark A. Stahmann & Charles F. Huebner | Determined the chemical structure of the anticoagulant and synthesized it, naming it dicoumarol. | 1940 |

Evolution of Warfarin Sodium as a Research Probe and Chemical Entity

Warfarin sodium exists in two primary forms: a crystalline clathrate and an amorphous form. mdpi.comresearchgate.netnih.gov The crystalline form is an isopropanol (B130326) clathrate, meaning isopropanol molecules are entrapped within its crystal lattice. mdpi.com This crystalline structure can be unstable and may convert to the amorphous form, particularly in the presence of moisture. mdpi.comresearchgate.net The stability and form of Warfarin sodium are critical factors, as changes can affect its properties. mdpi.com

The complex molecular structure of warfarin allows it to exist in various isomeric forms, including a hemiacetal and an open phenol-keto form. nih.gov This structural flexibility is dependent on the molecular environment, such as the solvent system. nih.gov This "chameleon-like" behavior, where the equilibrium between its different structures can be manipulated, makes warfarin a valuable molecular probe. nih.govresearchgate.net

The unique spectroscopic properties of warfarin's various isomers allow for the simultaneous detection of the compound in different states. nih.gov This has enabled researchers to use warfarin as a tool to study molecular-level characteristics, such as the local dielectricity of its environment. nih.gov For instance, the fluorescence of warfarin is significantly enhanced when it binds to proteins like human serum albumin, making it a useful probe for studying protein binding sites. researchgate.net Its ability to adapt its structure and report on its surroundings through its fluorescence has been utilized to examine binding domains in a variety of materials, including proteins, inorganic matrices, and synthetic polymers. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-(α-acetonylbenzyl)-4-hydroxycoumarin |

| 3,3'-methylenebis(4-hydroxycoumarin) |

| 4-hydroxycoumarin |

| Benzylideneacetone |

| Coumarin (B35378) |

| Dicoumarol |

| Isopropanol |

| Sodium bicarbonate |

| Sodium carbonate |

| Sodium hydroxide |

| Warfarin |

Advanced Synthetic Methodologies for Warfarin Sodium and Analogues

Stereoselective Synthesis of Warfarin (B611796) Sodium Enantiomers

The synthesis of enantiomerically pure warfarin is a critical task in medicinal chemistry, as the (S)-enantiomer is two to five times more active as an anticoagulant than the (R)-enantiomer. ic.ac.ukresearchgate.net Early methods for obtaining pure enantiomers involved the resolution of racemic warfarin through repeated recrystallization using chiral resolving agents like quinidine (B1679956) and quinine (B1679958) salts or through chromatographic separations. philarchive.orggoogle.com However, these classical resolution methods are often inefficient and not suitable for large-scale production. ic.ac.ukphilarchive.org Consequently, significant research has focused on developing direct asymmetric syntheses.

A pivotal approach in asymmetric synthesis is the use of organocatalysts. In 2003, Jørgensen's research group pioneered the use of an imidazolidine (B613845) catalyst for the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to benzylideneacetone, achieving high yields and enantioselectivity. philarchive.orgacs.org This reaction was later understood to proceed via iminium catalysis, with the imidazolidine decomposing to a diamine catalyst under the reaction conditions. acs.org

Various amine-based organocatalysts have since been explored. Chiral primary amines, particularly 1,2-diamines like (R,R)- and (S,S)-1,2-diphenylethylenediamine (DPEN), have proven to be highly effective, inducing stereoselectivity in the synthesis of either warfarin enantiomer from simple starting materials. acs.orgacs.org The combination of DPEN with additives like LiClO4 has been shown to enhance enantioselectivity, producing (S)-warfarin with up to 92% enantiomeric excess (ee). philarchive.org Furthermore, novel C2-symmetric squaramide-based primary diamines have been designed and successfully applied, yielding both enantiomers of warfarin and its analogues in high yields (up to 96%) and excellent enantioselectivities (up to 96% ee). philarchive.orgrsc.org Other successful organocatalysts include derivatives of Cinchona alkaloids and various amino acids. researchgate.netmdpi.com

Another significant strategy is asymmetric hydrogenation. In 1996, researchers at DuPont Merck developed a practical method starting from racemic warfarin, using a DuPHOS-Rh(I) catalyzed hydrogenation to produce (S)-warfarin and (R)-warfarin with 83% and 86% ee, respectively. ic.ac.uk

| Catalyst/Method | Key Features | Yield | Enantiomeric Excess (ee) | Reference(s) |

| (R,R)- or (S,S)-DPEN | Commercial organocatalyst, single-step synthesis. | 99% | 92% ((R)-warfarin) | acs.orgmdpi.com |

| Imidazolidine catalyst | First organocatalytic asymmetric formation of warfarin. | 90% | 80% | philarchive.orgacs.org |

| Cinchona alkaloids | Organocatalytic approach. | 88% | 96% ((S)-warfarin) | mdpi.com |

| DuPHOS-Rh(I) | Asymmetric hydrogenation of dehydrowarfarin. | - | 83% ((S)-warfarin), 86% ((R)-warfarin) | ic.ac.uk |

| Squaramide-based diamines | Novel C2-symmetric organocatalysts. | up to 96% | up to 96% | rsc.orgresearchgate.net |

| Quinoline-derived 1,2-diamines | Green synthesis in aqueous medium with mandelic acid. | - | up to 99% | researchgate.netphilarchive.org |

Modern Synthetic Routes and Methodological Innovations

Traditional synthesis of racemic warfarin involves the Michael condensation of 4-hydroxycoumarin and benzalacetone, often requiring prolonged reflux (4-8 hours) in solvents like water or pyridine (B92270), with yields around 40-48%. ic.ac.uknewdrugapprovals.org Modern methodologies have focused on improving efficiency, reducing environmental impact, and enabling continuous production.

"Green chemistry" principles have been increasingly adopted in warfarin synthesis. philarchive.org This includes performing reactions "in water" or "on water," which simplifies the separation of products and reduces reliance on organic solvents. philarchive.org The use of ionic liquids, such as imidazolium-based [bmim]BF4 and [bmim]Br, as alternative reaction media has also been explored. nih.gov These methods can reduce reaction times and improve yields without the need for traditional organic solvents or catalysts. nih.gov

Continuous flow chemistry represents a significant innovation for the synthesis of warfarin. acs.org By utilizing organocatalysis within a flow system, a highly intensified process has been developed that can produce warfarin in 85% isolated yield with a residence time of just 15 minutes. acs.org This approach offers a much higher space-time yield compared to previously published flow protocols and allows for simple product purification by precipitation. acs.org A polystyrene-supported 9-amino(9-deoxy)epi-quinine catalyst has been used in a packed-bed reactor for the continuous flow synthesis of (S)-warfarin, achieving up to 90% yield and 87% ee. newdrugapprovals.org

One-pot condensation reactions provide another avenue for streamlining synthesis. philarchive.org For instance, using 4-pyrrolidinopyridine (B150190) (4-PPy) as an organobase catalyst allows for the generation of a series of warfarin analogues through the 1,4-conjugate addition of 4-hydroxycoumarin to various chalcone (B49325) derivatives. philarchive.org Other innovative techniques include the use of electrospray ionization (ESI) to conduct the asymmetric synthesis of warfarin in the confined volumes of microdroplets and thin films, representing a novel application of this technology in organocatalysis. rsc.org

| Method | Key Innovation | Solvent/Catalyst | Yield | Key Advantage(s) | Reference(s) |

| Continuous Flow Synthesis | Process intensification, short residence time. | Organocatalyst (amines) | 85% | High throughput (9.4 g/h), >97% purity. | acs.org |

| Ionic Liquid Catalysis | Green chemistry, alternative reaction medium. | [bmim]BF4, [bmim]Br | Improved | Reduced reaction time, simple work-up. | nih.gov |

| Aqueous Synthesis | Green chemistry, avoids organic solvents. | Water, quinoline-diamine catalyst | High | Environmentally friendly, catalyst is recoverable. | researchgate.net |

| One-pot Condensation | Synthesis of analogues from chalcones. | 4-pyrrolidinopyridine (4-PPy) | Modest | Versatile for producing a library of analogues. | philarchive.org |

| ESI-mediated Synthesis | Reaction in confined volumes. | Diamine organocatalysts | - | One of the first examples of enantioselective organocatalysis in electrosprayed volumes. | rsc.org |

Design and Synthesis of Warfarin-Based Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding the molecular interactions between a drug and its biological target, guiding the design of more potent and selective compounds. firsthope.co.in For warfarin, SAR studies have focused on modifying its core structure to probe its interaction with the enzyme vitamin K epoxide reductase (VKOR).

The 4-hydroxycoumarin core is essential for activity, and its deprotonation is believed to be a key step for VKOR inhibition. firsthope.co.in The synthesis of analogues like 4-sulfhydrylwarfarin and 4-chlorowarfarin, where the 4-hydroxyl group is replaced, has helped to confirm this hypothesis.

Modifications to the substituent at the C-3 position of the coumarin (B35378) ring significantly modulate inhibitory potency. Studies have shown that a linear isoprenyl side chain enhances VKOR inhibition compared to the cyclic substituent found in warfarin. A notable example is ferulenol, a natural product with an isoprenyl side chain, which demonstrates approximately 22 times more potent inhibition than warfarin in vitro.

Researchers have also synthesized libraries of warfarin analogues by reacting 4-hydroxycoumarin with various substituted chalcones or vinyl-substituted N-heterocycles. philarchive.orgrsc.org The reaction with vinyl-substituted N-heterocycles, for example, provides a convenient method for creating novel analogues containing pyridine moieties. rsc.org Another approach involves creating 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-arylpropanoic acid derivatives to explore different biological activities, such as anti-inflammatory properties. researchgate.net These studies help to map the binding site of the target enzyme and design new compounds with improved pharmacological profiles. researchgate.netnih.gov For instance, a derivative labeled as compound 5b, synthesized by reacting substituted chalcones with 4-hydroxycoumarin, showed excellent anticoagulant activity, superior to that of warfarin itself. researchgate.net

| Analogue Type/Modification | Synthetic Approach | Key SAR Finding | Example Compound(s) | Reference(s) |

| 4-Position Modification | Synthesis of derivatives with altered 4-position groups. | Deprotonation of the 4-hydroxy group is critical for VKOR inhibition. | 4-sulfhydrylwarfarin, 4-chlorowarfarin | |

| 3-Position Side Chain (Linear) | Synthesis of analogues with linear side chains. | A linear isoprenyl side chain increases VKOR inhibition compared to warfarin's cyclic substituent. | Ferulenol | |

| N-Heterocycle Analogues | Michael addition of 4-hydroxycoumarins to vinyl-substituted N-heterocycles. | Introduces heterocyclic moieties, creating novel structural variations for SAR. | Pyridine-containing analogues | rsc.org |

| Chalcone-derived Analogues | Reaction of 4-hydroxycoumarin with substituted chalcones using a chiral organocatalyst. | Substituents on the phenyl ring influence anticoagulant activity; some derivatives show higher potency than warfarin. | Compound 5b | researchgate.net |

| Arylpropanoic Acid Derivatives | Synthesis of 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-arylpropanoic acids. | Explores alternative biological activities, such as COX-2 inhibition for anti-inflammatory effects. | Compound 2c | researchgate.net |

Molecular and Biochemical Mechanisms of Warfarin Sodium Action

Inhibition Kinetics and Molecular Specificity of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)

The primary molecular target of warfarin (B611796) is the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). fda.govnih.govbiochemia-medica.com Warfarin competitively inhibits VKORC1, an essential enzyme for the regeneration of active vitamin K. nih.gov This inhibition is a key step in its anticoagulant effect.

Stereoselective Binding and Allosteric Modulation of VKORC1

Warfarin is administered as a racemic mixture of two enantiomers, (S)-warfarin and (R)-warfarin. pharmgkb.orgnih.gov The (S)-enantiomer is notably more potent, exhibiting 3 to 5 times greater anticoagulant activity than the (R)-enantiomer. pharmgkb.orgpharmgkb.org This difference in potency is attributed to the stereoselective binding to VKORC1. Molecular docking simulations have indicated that (S)-warfarin has more energetically favorable interactions with the human VKORC1 binding site compared to (R)-warfarin. researchgate.net

The inhibition of VKORC1 by warfarin is characterized as tight-binding. nih.gov This means that warfarin binds to the enzyme with high affinity, and inhibition can occur at a near stoichiometric (1:1) ratio. nih.gov While the precise nature of the interaction is complex, evidence suggests that warfarin acts as a competitive inhibitor. nih.gov

Biochemical Interference with the Vitamin K Epoxide Cycle

The vitamin K cycle is a crucial metabolic pathway for the post-translational modification of several proteins. wikipedia.org This cycle involves the conversion of vitamin K to its reduced form, vitamin K hydroquinone (B1673460) (KH2), which is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). ahajournals.orgwikipedia.org GGCX catalyzes the carboxylation of specific glutamate (B1630785) residues on vitamin K-dependent proteins to form gamma-carboxyglutamate (B555490) (Gla) residues. ahajournals.orgwikipedia.org

VKORC1 is responsible for the reduction of vitamin K 2,3-epoxide (KO) back to vitamin K quinone, which is then further reduced to KH2. wikipedia.orgoregonstate.edu By inhibiting VKORC1, warfarin disrupts this recycling process, leading to a depletion of the cellular pool of KH2. ahajournals.orgwikipedia.org This, in turn, impairs the function of GGCX, as it lacks its essential cofactor. wikipedia.org

Interestingly, research suggests that warfarin's interference is more complex than simple inhibition of a single step. Studies have shown that warfarin can uncouple the two reductive steps catalyzed by VKORC1 (KO to K and K to KH2). nih.gov Carboxylation that requires the full reduction of KO is much more strongly inhibited by warfarin than the reduction of KO to K alone. nih.gov This indicates a more nuanced mechanism of interference within the vitamin K cycle.

Interactions with Other Molecular Targets (Preclinical Research)

While VKORC1 is the primary and clinically relevant target of warfarin, preclinical research has explored potential interactions with other molecular entities. One area of investigation involves the interplay between warfarin and other enzymes within the vitamin K pathway. For instance, the enzyme CYP4F2 is a vitamin K1 oxidase that acts as a counterpart to VKORC1 by metabolizing vitamin K, thus limiting its accumulation. pharmgkb.orgnih.gov Genetic variations in CYP4F2 can influence warfarin dose requirements, suggesting an indirect interaction. pharmgkb.org

Another protein of interest is Calumenin, a calcium-binding protein in the endoplasmic reticulum that can bind to and inhibit GGCX. cpicpgx.org It has also been shown to affect the activity and warfarin sensitivity of VKORC1. cpicpgx.org

It is important to note that these interactions are part of ongoing research and their clinical significance is still being fully elucidated. The primary mechanism of warfarin's therapeutic effect remains its direct inhibition of VKORC1.

Molecular Impact on Vitamin K-Dependent Protein Carboxylation Cascade

The ultimate consequence of warfarin's inhibition of VKORC1 is the disruption of the vitamin K-dependent protein carboxylation cascade. ahajournals.orgfda.gov This leads to the production of under-carboxylated or non-carboxylated vitamin K-dependent proteins, which are functionally inactive. ahajournals.org

These proteins include several crucial coagulation factors synthesized in the liver: Factor II (prothrombin), Factor VII, Factor IX, and Factor X. fda.gov The anticoagulant proteins C and S are also vitamin K-dependent and are affected by warfarin. fda.gov The gamma-carboxylation of these factors is essential for their ability to bind to phospholipid surfaces, a critical step in the coagulation cascade. ahajournals.org

| Vitamin K-Dependent Protein | Function | Effect of Warfarin-Induced Inhibition of Carboxylation |

| Factor II (Prothrombin) | Precursor to thrombin, a key enzyme in clot formation. fda.gov | Reduced activity, leading to impaired coagulation. ahajournals.org |

| Factor VII | Initiates the extrinsic pathway of coagulation. fda.gov | Reduced activity, leading to impaired coagulation. ahajournals.org |

| Factor IX | Component of the intrinsic pathway of coagulation. fda.gov | Reduced activity, leading to impaired coagulation. ahajournals.org |

| Factor X | Component of the common pathway of coagulation. fda.gov | Reduced activity, leading to impaired coagulation. ahajournals.org |

| Protein C | Anticoagulant protein that inactivates Factors Va and VIIIa. fda.gov | Reduced activity, initially can lead to a transient prothrombotic state. drugbank.com |

| Protein S | Cofactor for Protein C. fda.gov | Reduced activity, contributing to impaired anticoagulation. drugbank.com |

| Osteocalcin | Involved in bone mineralization. wikipedia.org | Impaired function, potential effects on bone metabolism. drugbank.com |

| Matrix Gla Protein (MGP) | Inhibitor of vascular calcification. drugbank.com | Reduced activity, potentially contributing to vascular calcification. drugbank.com |

Pharmacogenetics and Pharmacogenomics of Warfarin Sodium in Research Models

Genetic Polymorphisms in Cytochrome P450 (CYP) Enzymes and Warfarin (B611796) Sodium Metabolism

Warfarin is administered as a racemic mixture of two enantiomers, S-warfarin and R-warfarin. nih.govtg.org.au The S-enantiomer is 3-5 times more potent than the R-enantiomer. tg.org.aupharmgkb.org The metabolism of these enantiomers is handled by different cytochrome P450 (CYP) enzymes. nih.gov The highly potent S-warfarin is primarily metabolized by CYP2C9, while the less potent R-warfarin is metabolized by a host of enzymes including CYP1A2 and CYP3A4. nih.govallenpress.comescardio.org Genetic variations in these enzymes, especially CYP2C9, can significantly alter warfarin clearance and therapeutic effect. allenpress.com

Molecular Impact of CYP Allelic Variants on Enzyme Activity and Substrate Clearance

The gene for CYP2C9 is highly polymorphic, with several known allelic variants that result in enzymes with altered kinetic properties. allenpress.com The CYP2C91 allele is considered the wild-type, associated with normal enzyme function. nih.gov Two of the most clinically significant variants are CYP2C92 and CYP2C9*3. pharmgkb.orgallenpress.com These variants lead to decreased enzyme activity and, consequently, impaired clearance of S-warfarin. allenpress.com

In vitro expression assays have demonstrated that the CYP2C92 variant results in an enzyme with approximately 30-70% of the activity of the wild-type enzyme. nih.govnih.gov The CYP2C93 variant has an even more pronounced effect, reducing enzyme activity to as low as 5-20% of the wild-type. nih.govescardio.orgashpublications.org This reduced metabolic capability leads to slower clearance of S-warfarin. For instance, individuals heterozygous for the CYP2C93 allele showed a 60% reduction in warfarin clearance, while those homozygous for this variant had a 90% reduction compared to wild-type individuals. allenpress.comsmj.org.sg Similarly, the CYP2C92 variant is associated with a 40% reduction in in vivo warfarin elimination in heterozygotes. allenpress.com

Other less common variants, such as CYP2C95, CYP2C96, CYP2C98, and CYP2C911, have also been shown to slow the metabolism of S-warfarin. nih.govfrontiersin.org For example, a study in African Americans identified that the CYP2C9*8 allele is associated with decreased gene expression. nih.gov Conversely, a different single nucleotide polymorphism (SNP), rs7089580, also found in African Americans, has been associated with higher S-warfarin clearance and increased CYP2C9 expression. nih.gov

The impact of these genetic variations on enzyme function directly translates to altered substrate clearance, leading to higher plasma concentrations of the active S-warfarin and an exaggerated anticoagulant response in individuals carrying the reduced-function alleles. allenpress.com

| Allele | Effect on Enzyme Activity (Compared to Wild-Type) | Impact on S-Warfarin Clearance | Supporting Citations |

|---|---|---|---|

| CYP2C91 | Normal (Wild-Type) | Normal | nih.gov |

| CYP2C92 | Reduced by 30-88% | Decreased | nih.govashpublications.orgmedscape.comoup.com |

| CYP2C93 | Reduced by 80-95% | Significantly Decreased | escardio.orgnih.govashpublications.orgmedscape.comoup.comanatoljcardiol.com |

| CYP2C98 | Decreased expression | Decreased | nih.gov |

| rs7089580 (T allele) | Increased expression | Increased | nih.gov |

Stereoselective Metabolic Pathways Affected by Genetic Variation

The metabolism of warfarin is stereoselective, meaning the two enantiomers are processed differently by the body's enzymes. pharmgkb.orgdiva-portal.org The more potent S-warfarin is almost exclusively metabolized by CYP2C9 into its inactive 7- and 6-hydroxywarfarin (B562544) metabolites. allenpress.comfrontiersin.org In contrast, R-warfarin is metabolized by multiple CYP isoforms, primarily CYP3A4 and CYP1A2, with minor contributions from CYP1A1, CYP2C8, CYP2C19, and CYP2C18. pharmgkb.orgnih.gov

Genetic polymorphisms in CYP2C9 have a profound and direct impact on the stereoselective metabolism of S-warfarin. allenpress.com Variants like CYP2C92 and CYP2C93 reduce the metabolic efficiency of the primary pathway for S-warfarin elimination. allenpress.com In vitro studies using purified enzymes have shown that the CYP2C9*3 variant (I359L) has a fivefold lower Vmax (maximum reaction rate) and a fivefold higher Km (substrate concentration at half Vmax) for S-warfarin compared to the wild-type enzyme, indicating a greatly decreased catalytic efficiency. nih.gov This impairment leads to higher circulating levels of the highly potent S-enantiomer. frontiersin.org

Genetic Polymorphisms in Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) and Warfarin Sodium Sensitivity

The pharmacological target of warfarin is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). nih.govnih.gov This enzyme is crucial for the vitamin K recycling pathway, which is necessary to produce active vitamin K-dependent clotting factors. medlineplus.gov Warfarin exerts its anticoagulant effect by inhibiting VKORC1. medscape.commedlineplus.gov Genetic polymorphisms in the VKORC1 gene are the most important known genetic determinants of warfarin sensitivity, accounting for a significant portion of the variability in dose requirements. biochemia-medica.comnih.gov

Functional Consequences of VKORC1 Allelic Variants on Warfarin Binding

Several polymorphisms in the VKORC1 gene have been linked to altered warfarin sensitivity. medlineplus.gov A common and highly significant polymorphism is a single nucleotide polymorphism (SNP) in the promoter region of the gene, -1639G>A (also referred to as rs9923231). nih.govgbcbiotech.com

The 'G' allele is associated with higher production of the VKORC1 enzyme. oup.comresearchgate.net The 'A' allele, in contrast, leads to reduced VKORC1 promoter activity and consequently, less VKORC1 enzyme is produced. medlineplus.govoup.com Dual luciferase assays have shown that the G allele promoter has a 44% higher activity level compared to the A allele. oup.comresearchgate.net

This difference in enzyme expression has direct functional consequences for warfarin's effect. Individuals with the -1639A allele produce less VKORC1 enzyme, meaning a lower dose of warfarin is required to inhibit the available enzyme and achieve the desired anticoagulant effect. medlineplus.gov This leads to what is known as warfarin sensitivity. medlineplus.gov Conversely, individuals with the GG genotype produce more VKORC1 enzyme and are less sensitive, often requiring higher warfarin doses. oup.com

Other VKORC1 variations have been associated with warfarin resistance. For example, the missense mutation D36Y (Asp36Tyr) results in a VKORC1 enzyme with a decreased ability to bind to warfarin, necessitating higher doses of the drug to achieve a therapeutic effect. medlineplus.gov Over 26 different variants in the VKORC1 gene have been identified in relation to warfarin resistance. japsonline.com

| Allele/Genotype | Molecular Effect | Functional Consequence | Impact on Warfarin | Supporting Citations |

|---|---|---|---|---|

| -1639G>A (A allele) | Reduced VKORC1 promoter activity, leading to lower enzyme expression. | Less VKORC1 enzyme available for the vitamin K cycle. | Increased sensitivity to warfarin. | nih.govmedlineplus.govoup.com |

| -1639G>A (G allele) | Higher VKORC1 promoter activity, leading to higher enzyme expression. | More VKORC1 enzyme available. | Decreased sensitivity (or normal sensitivity) to warfarin. | oup.comoup.com |

| D36Y (Asp36Tyr) | Alters the enzyme structure. | Decreased ability of the enzyme to bind warfarin. | Warfarin resistance. | medlineplus.gov |

Other Genetic Modifiers of Warfarin Sodium Disposition (e.g., ABC transporters in vitro)

Beyond CYP2C9 and VKORC1, other genes can modify the disposition and effect of warfarin sodium. These include other metabolizing enzymes and drug transporters.

In vitro models, such as those using membrane vesicles or polarized cell monolayers, are used to study the role of ATP-binding cassette (ABC) transporters in drug disposition. wuxiapptec.com These transporters are membrane proteins that play a key role in the absorption, distribution, and excretion of many drugs. wuxiapptec.com Warfarin has been shown to interact with the ABCB1 transporter (also known as P-glycoprotein or P-gp) in the liver in vitro. pharmgkb.org ABC transporters like P-gp and BCRP can influence a drug's oral absorption and elimination pathways. tandfonline.com While the clinical significance for warfarin is still being fully elucidated, these in vitro findings suggest that genetic variations in transporter genes like ABCB1 could contribute to the variability in warfarin's pharmacokinetics.

Other genes implicated in warfarin's pharmacogenomics include CYP4F2 and Gamma-Glutamyl Carboxylase (GGCX). CYP4F2 encodes an enzyme that metabolizes vitamin K, acting as a counterpart to VKORC1. pharmgkb.orgnih.gov A variant in CYP4F2 (rs2108622) is associated with higher warfarin dose requirements, as it affects the amount of vitamin K available. pharmgkb.orgnih.gov The GGCX gene encodes the enzyme that uses vitamin K to activate clotting factors, and rare mutations can affect this process. researchgate.netbrieflands.com

Preclinical Pharmacokinetics and Pharmacodynamics of Warfarin Sodium

Absorption and Distribution Studies in In Vitro and Animal Models

Warfarin (B611796) sodium is readily absorbed from the gastrointestinal tract following oral administration. drugbank.com Preclinical studies in animal models, such as rats, have been instrumental in characterizing its absorption profile. For instance, studies involving oral gavage administration to Sprague-Dawley rats have demonstrated the systemic absorption of warfarin. uclan.ac.uk

The distribution of warfarin is marked by its extensive binding to plasma proteins, which significantly influences its pharmacokinetic profile. drugbank.comwikipedia.org In vivo studies in rats have shown that warfarin distributes into various tissues. frontiersin.org Chimeric mice with humanized livers have also been used to study the distribution of S-warfarin, revealing that the blood concentration-time curve was higher in these mice compared to control mice. researchgate.net This model also demonstrated high plasma protein binding of S-warfarin, with 98.1% bound in chimeric mice and 92.1% in control mice. researchgate.net The volume of distribution (Vd) for warfarin is approximately 0.14 L/kg, and it undergoes a distribution phase lasting 6 to 12 hours. drugbank.com

Biotransformation Pathways and Metabolite Profiling (In Vitro and Animal Studies)

The biotransformation of warfarin sodium is a complex process involving multiple metabolic pathways, primarily occurring in the liver. tmda.go.tzwuxiapptec.comnuvisan.com These pathways are crucial for converting the lipophilic warfarin molecule into more hydrophilic metabolites that can be readily excreted. slideshare.net Metabolite profiling studies are essential to understand the metabolic fate of a drug and to identify any active or unique human metabolites early in the drug development process. wuxiapptec.comnuvisan.com

Warfarin is metabolized stereoselectively, with the S- and R-enantiomers following different metabolic routes. tmda.go.tzresearchgate.net The primary routes of metabolism are oxidation by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites and reduction by reductases to form warfarin alcohols. tmda.go.tzfrontiersin.org

Phase I Metabolism: Hydroxylation and Reductive Pathways

Phase I metabolism of warfarin is dominated by oxidation reactions catalyzed by a variety of CYP450 enzymes. tmda.go.tznih.gov This process introduces hydroxyl groups at different positions on the warfarin molecule, leading to the formation of several hydroxywarfarins. nih.govmdpi.com

The major hydroxylated metabolites of warfarin include 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin (B562548). tmda.go.tzfrontiersin.org The formation of these metabolites is highly dependent on the specific CYP isoform involved. nih.gov

S-warfarin Metabolism: The more potent S-enantiomer is primarily metabolized by CYP2C9 to form S-7-hydroxywarfarin and S-6-hydroxywarfarin. mdpi.comnih.gov Minor pathways for S-warfarin metabolism involve CYP2C18, CYP2C19, and CYP3A4, leading to the formation of S-4'-hydroxywarfarin, S-8-hydroxywarfarin, and S-10-hydroxywarfarin. drugbank.commdpi.com

R-warfarin Metabolism: The R-enantiomer is mainly metabolized by CYP1A2, CYP2C19, and CYP3A4. tmda.go.tz CYP1A2 and CYP2C19 are involved in the formation of R-6- and R-8-hydroxywarfarin, while CYP3A4 primarily catalyzes the formation of R-10-hydroxywarfarin. drugbank.com CYP2C8 and CYP2C19 also contribute to the metabolism of R-warfarin. drugbank.com

A minor Phase I metabolic pathway for warfarin involves the reduction of its ketone group to form warfarin alcohols, which possess minimal anticoagulant activity. drugbank.comtmda.go.tz These diastereoisomeric alcohols are formed by cytosolic reductases. frontiersin.org

Phase II Metabolism: Glucuronidation and Conjugations

Following Phase I metabolism, warfarin and its hydroxylated metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. slideshare.netresearchgate.net The primary Phase II reaction for warfarin metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

Studies in rats have shown that hydroxylated warfarin metabolites are conjugated with glucuronic acid and sulfate (B86663). nih.gov In adult rat hepatocytes, glucuronidation was the main pathway for 4'-hydroxywarfarin, while 6-hydroxywarfarin (B562544) and warfarin itself were primarily found as sulfate conjugates. nih.gov 7-hydroxywarfarin (B562546) was converted to both glucuronide and sulfate conjugates. nih.gov

In humans, glucuronides of warfarin and its hydroxylated metabolites are formed at significant levels, indicating that UGT-mediated metabolism is an important detoxification and excretion pathway. nih.govresearchgate.net The major glucuronide conjugate found in human urine is 7-O-glucuronide, particularly the S-isomer. researchgate.net Several UGT enzymes are involved in warfarin glucuronidation, with UGT1A1 showing high affinity for 7-hydroxywarfarin. researchgate.net

Excretion Mechanisms and Enterohepatic Recirculation in Preclinical Models

The elimination of warfarin from the body occurs almost entirely through metabolism, with very little of the drug excreted unchanged. drugbank.com The metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces. drugbank.com In humans, approximately 80% of a dose is excreted in the urine and 20% in the feces. drugbank.com

Plasma Protein Binding Kinetics (e.g., albumin binding)

Warfarin sodium is highly bound to plasma proteins, with approximately 99% of the drug in circulation being bound, primarily to albumin. drugbank.comwikipedia.org This extensive binding significantly affects its distribution, metabolism, and excretion. wikipedia.org The unbound, or free, fraction of the drug is the pharmacologically active portion. wikipedia.org

Studies using equilibrium dialysis have shown that human serum albumin has a single high-affinity binding site for warfarin. nih.govresearchgate.net The binding affinity can be influenced by factors such as pH. researchgate.net The interaction between warfarin and albumin is thought to involve a reversible configurational change in the albumin molecule. nih.gov Warfarin binds to site I on human serum albumin. jove.com The high degree of protein binding means that warfarin can act as a reservoir in the plasma, with the drug being slowly released from its protein-bound state as the free drug is metabolized and eliminated. wikipedia.org

| Parameter | Finding | Species/Model | Citation |

| Absorption | Readily absorbed from the GI tract. | General | drugbank.com |

| Systemic absorption demonstrated after oral gavage. | Sprague-Dawley Rats | uclan.ac.uk | |

| Distribution | Volume of Distribution (Vd) is approximately 0.14 L/kg. | General | drugbank.com |

| Distribution phase lasts 6-12 hours. | General | drugbank.com | |

| High plasma protein binding (98.1%). | Chimeric Mice | researchgate.net | |

| Metabolism | Stereoselective; primarily hepatic via CYP enzymes and reductases. | General | tmda.go.tzresearchgate.net |

| Phase I Metabolism | Major metabolites: 4'-, 6-, 7-, 8-, 10-hydroxywarfarin. | General | tmda.go.tzfrontiersin.org |

| S-warfarin primarily metabolized by CYP2C9. | Humans | mdpi.comnih.gov | |

| R-warfarin primarily metabolized by CYP1A2, CYP2C19, CYP3A4. | Humans | tmda.go.tz | |

| Minor pathway: reduction to warfarin alcohols. | General | drugbank.comtmda.go.tz | |

| Phase II Metabolism | Primarily glucuronidation of hydroxylated metabolites. | Humans, Rats | nih.govresearchgate.netnih.gov |

| 7-O-glucuronide is a major human metabolite. | Humans | researchgate.net | |

| Excretion | ~80% excreted in urine, ~20% in feces (as metabolites). | Humans | drugbank.com |

| Undergoes enterohepatic recirculation. | Rats | frontiersin.orgnih.gov | |

| Plasma Protein Binding | ~99% bound to plasma proteins, primarily albumin. | General | drugbank.comwikipedia.org |

| Binds to a single high-affinity site on albumin (Site I). | Humans | nih.govresearchgate.netjove.com |

Molecular Basis of Drug Drug and Other Compound Interactions with Warfarin Sodium Preclinical Focus

Mechanisms of Cytochrome P450 Enzyme Induction and Inhibition

The metabolism of warfarin (B611796) sodium is significantly influenced by the activity of the cytochrome P450 (CYP) enzyme system, a family of enzymes primarily located in the liver. frontiersin.org Preclinical studies have extensively investigated how other compounds can either induce (increase the activity of) or inhibit (decrease the activity of) these enzymes, thereby altering warfarin's metabolism and its anticoagulant effect. nih.gov

Enzyme Induction:

Enzyme induction leads to an accelerated metabolism of warfarin, potentially reducing its therapeutic efficacy. nih.gov This process involves the inducing agent stimulating the synthesis of more CYP enzymes. slideshare.net The onset of enzyme induction can take several days to weeks to fully develop and may persist for a similar duration after the inducing agent is discontinued. medicineslearningportal.org

Preclinical research has identified several compounds as inducers of CYP enzymes involved in warfarin metabolism. For instance, rifampin is a potent inducer of CYP3A4, an enzyme that metabolizes the R-enantiomer of warfarin. medicineslearningportal.orgtaylorandfrancis.com Anticonvulsant medications such as carbamazepine (B1668303) have also been shown to induce CYP enzymes, leading to increased warfarin metabolism. nih.gov A retrospective analysis of patients on chronic warfarin therapy who initiated a CYP-inducing anticonvulsant found a significant increase in the warfarin dose required to maintain a therapeutic international normalized ratio (INR). nih.gov Specifically, carbamazepine initiation resulted in a 43% increase in the warfarin dose/INR ratio, with the peak interaction occurring between 16 and 30 days after initiation. nih.gov

Enzyme Inhibition:

Conversely, enzyme inhibition slows down the metabolism of warfarin, leading to higher plasma concentrations and an increased risk of bleeding. medicineslearningportal.org Inhibition can occur rapidly, often within a few days, as it involves the direct interaction of the inhibitor with the enzyme. medicineslearningportal.org

The S-enantiomer of warfarin, which is more potent than the R-enantiomer, is primarily metabolized by CYP2C9. frontiersin.orgnih.gov Consequently, inhibitors of CYP2C9 can have a clinically significant impact on warfarin's anticoagulant effect. mdpi.com Preclinical studies have identified numerous CYP2C9 inhibitors. For example, a study demonstrated that various extracts of the vinegar-baked root of Bupleurum chinense had the potential to interfere with the metabolism of CYP2C9 substrates. taylorandfrancis.com Fluconazole is a well-established inhibitor of CYP2C9. researchgate.net A study using a target-mediated drug disposition model found that in the presence of fluconazole, subjects with certain CYP2C9 genetic variants experienced smaller changes in S-warfarin clearance compared to those with the wild-type genotype, suggesting a genotype-dependent drug-drug interaction. researchgate.net Amiodarone is another clinically relevant inhibitor of CYP2C9. mdpi.comnih.gov

The following table summarizes preclinical findings on compounds that induce or inhibit cytochrome P450 enzymes involved in warfarin metabolism:

| Compound | Effect on CYP Enzymes | Primary CYP Isozyme(s) Affected | Preclinical Model/System | Key Findings |

| Rifampin | Induction | CYP3A4 | In vivo and in vitro models | Potent inducer, leading to increased metabolism of R-warfarin. medicineslearningportal.orgtaylorandfrancis.com |

| Carbamazepine | Induction | Multiple CYPs | Retrospective clinical data analysis | Increased warfarin dose requirements to maintain therapeutic INR. nih.gov |

| Bupleurum chinense | Inhibition | CYP2C9 | In vitro (herbal extract) | Potential to interfere with the metabolism of CYP2C9 substrates. taylorandfrancis.com |

| Fluconazole | Inhibition | CYP2C9 | Target-mediated drug disposition model | Genotype-dependent inhibition of S-warfarin clearance. researchgate.net |

| Amiodarone | Inhibition | CYP2C9 | Clinical observations and in vitro data | Well-recognized inhibitor leading to increased warfarin effect. mdpi.comnih.gov |

| Regorafenib | Inhibition | CYP2C9 | Preclinical study | Classified as a moderate inhibitor in the preclinical setting. researchgate.net |

| Olaparib | Inhibition | CYP2C9 | Preclinical study | Classified as a moderate inhibitor in the preclinical setting. researchgate.net |

Displacement from Plasma Protein Binding Sites (In Vitro Studies)

Warfarin is highly bound to plasma proteins, primarily albumin, with over 99% of the drug being bound in circulation. mdpi.comaustinpublishinggroup.com Only the unbound (free) fraction of warfarin is pharmacologically active and available to exert its anticoagulant effect. austinpublishinggroup.com Therefore, the displacement of warfarin from its protein binding sites by other co-administered compounds can lead to a transient increase in the free warfarin concentration, potentially enhancing its anticoagulant effect and increasing the risk of bleeding. austinpublishinggroup.comtouro.edu In vitro studies are crucial for identifying and characterizing such displacement interactions.

Several in vitro methods, including equilibrium dialysis and centrifugal ultrafiltration, are employed to investigate the protein binding of warfarin and its potential displacement by other drugs. touro.eduresearchgate.netbdpsjournal.org These studies typically measure the change in the unbound fraction of warfarin in the presence of a competing compound.

For instance, an in vitro study investigating the interaction between warfarin and tizoxanide (B1683187), the active metabolite of nitazoxanide, demonstrated that tizoxanide has the potential to displace warfarin from its protein binding sites. austinpublishinggroup.comtouro.edu This interaction was observed in human plasma and was attributed to competition for binding sites on albumin. austinpublishinggroup.com

Non-steroidal anti-inflammatory drugs (NSAIDs) are another class of compounds that have been shown to displace warfarin from plasma proteins. researchgate.net An in vitro study using bovine serum albumin found that aceclofenac (B1665411), diclofenac (B195802), mefenamic acid, and naproxen (B1676952) all increased the free fraction of warfarin. researchgate.net The magnitude of this displacement was in the order of mefenamic acid > diclofenac > aceclofenac > naproxen. researchgate.net

The following table presents data from in vitro studies on the displacement of warfarin from plasma protein binding sites:

| Displacing Compound | In Vitro Method | Protein Source | Key Findings |

| Tizoxanide | Centrifugal Ultrafiltration | Human Plasma | Tizoxanide increased the unbound concentration of warfarin. austinpublishinggroup.comtouro.edu |

| Mefenamic Acid | Equilibrium Dialysis | Bovine Serum Albumin | Caused the highest increase in free warfarin fraction among the tested NSAIDs. researchgate.net |

| Diclofenac | Equilibrium Dialysis | Bovine Serum Albumin | Increased the free fraction of warfarin. researchgate.net |

| Aceclofenac | Equilibrium Dialysis | Bovine Serum Albumin | Increased the free fraction of warfarin. researchgate.net |

| Naproxen | Equilibrium Dialysis | Bovine Serum Albumin | Caused the smallest increase in free warfarin fraction among the tested NSAIDs. researchgate.net |

| Acetaminophen | Equilibrium Dialysis | Bovine Serum Albumin | Displaced warfarin from its high-affinity binding site. bdpsjournal.org |

| Atenolol | Probe-Displacement Method | Bovine Serum Albumin | Increased the free concentration of warfarin, indicating competition for Site I. bioline.org.br |

| Tolbutamide | Ultrafiltration | Human Plasma | Significantly reduced the in vitro binding of repaglinide, a drug that binds to the same site as warfarin. portico.org |

| Furosemide | Ultrafiltration | Human Plasma | At supra-therapeutic concentrations, significantly reduced the binding of repaglinide. portico.org |

| Amiodarone | Fluorescence Spectroscopy | Bovine Serum Albumin | Indicated a noncompetitive inhibition mechanism, suggesting different binding sites from warfarin. nih.gov |

| Flavonoids | Fluorescence Spectroscopy | Human Serum Albumin | Did not share the same binding region as warfarin; interactions were observed only at high, non-physiological warfarin concentrations. mdpi.com |

Interactions Affecting Gut Microbiota and Warfarin Sodium Bioavailability (Animal Models)

Emerging evidence from animal models suggests that the gut microbiota can significantly influence the bioavailability and pharmacokinetics of warfarin sodium. nih.govnih.gov The gut microbiome can affect drug metabolism both directly, by metabolizing the drug, and indirectly, by modulating the expression of drug-metabolizing enzymes in the host. ahajournals.orgnih.gov

Direct Metabolism by Gut Bacteria:

In vitro studies have identified several bacterial species capable of metabolizing warfarin, including Bacteroides vulgatus, Collinsella aerofaciens, Anaerotruncus colihominis, and Edwardsiella tarda. frontiersin.orgmdpi.com This direct metabolism can potentially alter the amount of warfarin available for absorption.

Indirect Effects on Host Metabolism:

Animal studies have demonstrated that alterations in the gut microbiota can impact the expression of hepatic CYP enzymes involved in warfarin metabolism. nih.gov In a rat model of gut dysbiosis induced by amoxicillin (B794), the bioavailability of warfarin was significantly increased. nih.gov This was associated with a reduction in the expression of hepatic CYP1A2, CYP2C9, and CYP3A4, the primary enzymes responsible for warfarin metabolism. nih.gov The study found that a 7-day amoxicillin treatment increased warfarin bioavailability by 115% and doubled its half-life. nih.gov

Another study in a rat model of middle cerebral artery occlusion (MCAO) investigated the interaction between warfarin and Chuanxiong Rhizoma, a traditional Chinese medicine. nih.govresearchgate.net The results indicated that the gut microbiota, particularly genera like Lactobacillus, Allobaculum, and Dubosiella, played a crucial role in this interaction. nih.gov Co-administration of Chuanxiong Rhizoma with warfarin in MCAO rats significantly increased the bioavailability of warfarin, an effect that was mediated, at least in part, by changes in the gut microbiota composition. nih.govresearchgate.net

The following table summarizes findings from animal models on the interaction between gut microbiota and warfarin sodium:

| Animal Model | Intervention | Key Findings |

| Rat model of gut dysbiosis | Amoxicillin treatment | Increased warfarin bioavailability by up to 115% and doubled its half-life. nih.gov Reduced expression of hepatic CYP1A2, CYP2C9, and CYP3A4. nih.gov |

| Rat model of MCAO | Co-administration of Chuanxiong Rhizoma | Increased the bioavailability of warfarin, an effect mediated by the gut microbiota. nih.govresearchgate.net Altered relative abundance of Lactobacillus, Allobaculum, and Dubosiella. nih.gov |

| Pseudo germ-free MCAO rats | Co-administration of senkyunolide I (from Chuanxiong Rhizoma) | Increased the bioavailability of warfarin, with changes in gut microbiota composition. researchgate.net |

| Mice treated with antibiotics | Antibiotic treatment | Significantly increased exposure to S-warfarin. nih.gov |

Advanced Analytical Methodologies for Warfarin Sodium Research

Chromatographic Techniques for Quantitative Analysis and Enantiomeric Separation

Chromatography is the primary analytical tool for the quantitative analysis of Warfarin (B611796) sodium and its metabolites. Due to the compound's existence as a racemic mixture of (R)- and (S)-enantiomers with different potencies, methods that can distinguish between these forms are critical. nih.gov

HPLC, LC-MS/MS, UHPLC-MS/MS for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors has long been used for Warfarin analysis. journal-jps.comnih.gov Methods using UV or fluorescence detection are common, but for higher sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (MS/MS) is the preferred technique. journal-jps.comchemmethod.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides robust and sensitive quantification. For instance, a validated LC-MS/MS method for Warfarin in human plasma achieved a lower limit of quantification (LLOQ) of 10.0 ng/mL. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution. A UHPLC-MS/MS method for quantifying Warfarin and its primary metabolite, 7-hydroxywarfarin (B562546), in rat plasma demonstrated linearity from 5 ng/mL to 2000 ng/mL. researchgate.net These methods are crucial for pharmacokinetic studies, allowing for detailed characterization of the absorption, distribution, metabolism, and excretion of the drug and its metabolites. nih.govfrontiersin.orgdovepress.comfrontiersin.org

A chiral HPLC-MS/MS method was developed to simultaneously quantify both Warfarin enantiomers and key metabolites, S-7-hydroxywarfarin and (9R;10S)-10-hydroxywarfarin. nih.gov This method reached lower limits of detection of approximately 0.08 ng/mL for the Warfarin enantiomers and 0.04 ng/mL for the metabolites using only 50 µL of human plasma. nih.gov

| Analyte(s) | Technique | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Warfarin Enantiomers | Chiral UHPLC-MS/MS | Rat Plasma | 10.0–8000 | 10.0 | mdpi.com |

| 7-OH-Warfarin & 10-OH-Warfarin Enantiomers | Chiral UHPLC-MS/MS | Rat Plasma | 1.0–800 | 1.0 | mdpi.com |

| Warfarin & 7-hydroxywarfarin | UHPLC-MS/MS | Rat Plasma | 5–2000 | 5 | researchgate.net |

| Racemic Warfarin & Metabolites | LC-MS/MS | Human Plasma | N/A | 20-180 | eurjchem.com |

| Warfarin Enantiomers & Metabolites | Chiral HPLC-MS/MS | Human Plasma | N/A | ~0.08 (Warfarin), ~0.04 (Metabolites) | nih.gov |

Chiral Chromatography for Enantiomer Purity and Ratio Determination

Since the (S)-enantiomer of Warfarin is significantly more potent than the (R)-enantiomer, methods to separate and quantify these stereoisomers are essential for research. This is achieved using chiral chromatography, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers. chemmethod.comchromatographyonline.com

Several types of CSPs are effective for this purpose. Macrocyclic glycopeptide columns, such as those based on vancomycin (B549263) (e.g., Astec CHIROBIOTIC V), are widely used and are highly compatible with LC-MS due to their operation in aqueous and polar organic mobile phases that promote ionization. nih.govchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK, CHIRALCEL), are also highly effective for resolving Warfarin enantiomers, often using mobile phases like methanol (B129727) without additives. researchgate.netsepscience.com The choice of CSP and mobile phase allows for the fine-tuning of the separation to achieve high resolution. chromatographyonline.comsepscience.com For example, an Astec Chirobiotic V2 column with a mobile phase of acetonitrile (B52724), methanol, and ammonium (B1175870) acetate (B1210297) buffer has been successfully used to separate (R)- and (S)-warfarin. researchgate.net

| Chiral Stationary Phase (CSP) | Column Example | Typical Mobile Phase Components | Detection | Reference |

|---|---|---|---|---|

| Macrocyclic Glycopeptide (Vancomycin-based) | Astec® CHIROBIOTIC® V / V2 | Acetonitrile, Ammonium Acetate, Methanol | MS/MS, Fluorescence | nih.govresearchgate.net |

| Cellulose tris-(3,5-dimethylphenyl-carbamate) | HYPERSIL CHIRAL-OT | Acetonitrile, Formic Acid in water | MS/MS | nih.gov |

| Amylose tris (3,5-dimethylphenyl carbamate) | Chiralpak AD | Methanol | UV | researchgate.net |

| Amylose tris (3-chloro-5-methylphenylcarbamate) | DAICEL CHIRALPAK® IG | 100% Methanol | UV | sepscience.com |

Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation (of metabolites, derivatives)

While mass spectrometry is used for quantification, it is also a powerful tool for structural elucidation, particularly for identifying unknown metabolites and derivatives. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule, while MS/MS provides structural information through characteristic fragmentation patterns. mdpi.com For example, the fragmentation of hydroxylated Warfarin metabolites can help distinguish between isomers; fragment ions at m/z 161 are symbolic for C-ring hydroxylation, while ions at m/z 177 indicate A-ring hydroxylation. mdpi.com

Other spectroscopic techniques are employed to characterize the solid-state forms of Warfarin sodium. Techniques such as Raman spectroscopy, Infrared (IR) spectroscopy, and X-ray Powder Diffraction (XRPD) have been used to differentiate between the amorphous form and the crystalline clathrate form of Warfarin sodium and to identify the solid form present in pharmaceutical formulations. mdpi.com

Capillary Electrophoresis and Biosensor Applications in Research

Capillary Electrophoresis (CE) offers an alternative to HPLC for the analysis of Warfarin and its metabolites. onlinescientificresearch.com CE methods have been developed for determining the acid dissociation constants of Warfarin and its metabolites. mdpi.com A CE method with fluorescence detection was used to study the kinetics of cytochrome P450 3A4 by quantifying the formation of 10-hydroxywarfarin (B562548) from R-warfarin. nih.gov Additionally, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been coupled with mass spectrometry (MEKC-MS) for the chiral separation of Warfarin enantiomers in human plasma using polymeric chiral surfactants. nih.govnih.gov

In recent years, biosensors have emerged as a promising technology for rapid and sensitive Warfarin detection. researchgate.net Most of these are electrochemical sensors that use modified electrodes to detect the oxidation of Warfarin. nih.gov For example, a sensor using a glassy carbon electrode modified with cadmium sulphide quantum dots, chitosan, and multi-walled carbon nanotubes detected Warfarin with a lower detection limit of 8.5 nM. researchgate.netnih.gov Another approach involves molecularly imprinted polymers (MIPs) that create specific binding sites for Warfarin, enhancing selectivity. nih.govresearchgate.net A chip-based sensor with a gold-silver alloy microwire and an MIP layer achieved a linear quantification range of 0.101–2.00 nM for Warfarin. nih.gov

| Sensor Type / Principle | Linear Range | Detection Limit | Reference |

|---|---|---|---|

| Electrochemical; Carbon paste electrode | 1.05 µM - 3 mM | 0.315 µM | nih.gov |

| Electrochemical; Glassy carbon electrode with CdS quantum dots | 0.05 - 80 µM | 8.5 nM | nih.gov |

| Electrochemical; Nickel-doped ceria nanospheres | 10 nM - 151 µM | 6.3 nM | nih.gov |

| Chip-based; Gold-silver alloy with molecularly imprinted polymer | 0.101 - 2.00 nM | N/A | nih.gov |

Sample Preparation Strategies for Complex Biological Matrices (Preclinical)

The analysis of Warfarin sodium in complex biological matrices like plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances such as proteins and phospholipids. nih.govnyc.gov The chosen strategy aims to ensure high recovery of the analyte and minimize matrix effects that can suppress or enhance the analyte signal in mass spectrometry.

Common preclinical sample preparation techniques include:

Protein Precipitation (PPT) : This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. nih.govbevital.no This method was successfully used to extract Warfarin and its metabolites from rat plasma prior to UHPLC-MS/MS analysis. nih.gov

Liquid-Liquid Extraction (LLE) : LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. After acidification of the plasma, Warfarin can be extracted using solvents like diethyl ether. nih.govresearchgate.net

Solid-Phase Extraction (SPE) : SPE provides a cleaner extract than PPT or LLE. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent. nyc.gov This technique is suitable for various biological specimens, including blood, urine, brain, and liver. nyc.gov

Online Cleanup Techniques : For high-throughput analysis, online methods like turbulent flow chromatography (TFC) can be used. akjournals.com In this approach, the crude sample extract is directly injected into the system, where a TFC column rapidly removes large molecules like proteins before the sample is transferred to the analytical column. akjournals.com

Molecular Mechanisms of Warfarin Sodium Resistance in Research and Model Systems

Genetic Mutations in VKORC1 Conferring Reduced Susceptibility (e.g., Rodenticide Resistance Models)

The primary mechanism of high-level warfarin (B611796) sodium resistance in rodent populations is the presence of genetic mutations in the VKORC1 gene. nih.govnih.gov This gene encodes the enzyme Vitamin K epoxide reductase complex subunit 1, which is the molecular target of coumarin (B35378) anticoagulants like warfarin sodium. nih.govnih.gov The enzyme plays a critical role in the vitamin K cycle, a process essential for the activation of blood coagulation factors. nih.gov

The extensive use of warfarin sodium as a rodenticide for over 50 years has created strong selective pressure, leading to the emergence and spread of resistant rodent populations worldwide. nih.govnih.gov Resistance is transmitted as an autosomal dominant trait. nih.gov Genetic analyses of warfarin-resistant laboratory strains and wild-caught rats (Rattus norvegicus and Rattus rattus) and mice (Mus musculus) have identified numerous missense mutations within the VKORC1 gene. nih.govthieme-connect.comresearchgate.net These mutations are considered the genetic basis of anticoagulant resistance in these wild populations. nih.gov

In rats and mice, several distinct missense mutations have been identified. thieme-connect.com Studies have reported at least twelve different mutations in rats and six in mice. thieme-connect.com Notably, some of these mutations affect the same amino acid positions, suggesting these are hotspots for resistance development. For example, five different mutations have been found that affect only two amino acids: Tyrosine at position 139 (Tyr139) and Leucine at position 128 (Leu128). nih.govresearchgate.net The identification of these mutations provides a basis for DNA-based monitoring of anticoagulant resistance in rodent populations in the field. nih.gov

Table 1: Examples of VKORC1 Gene Mutations Identified in Warfarin-Resistant Rodent Models

| Species | Amino Acid Substitution | Geographic Origin/Strain | Reference |

|---|---|---|---|

| Brown Rat (Rattus norvegicus) | Tyr139Cys | Welsh, Scottish, Danish strains | nih.gov |

| Brown Rat (Rattus norvegicus) | Tyr139Ser | Berkshire, UK | nih.gov |

| Brown Rat (Rattus norvegicus) | Tyr139Phe | Münster, Germany | nih.gov |

| Brown Rat (Rattus norvegicus) | Leu128Gln | French strain | nih.gov |

| Brown Rat (Rattus norvegicus) | Arg35Pro | Chicago, USA (warfarin-resistant strain) | nih.gov |

| House Mouse (Mus musculus) | Leu128Ser | Warfarin-resistant PBI strain | nih.gov |

| House Mouse (Mus musculus) | Arg12Trp | Wild-caught, Germany | nih.gov |

Functional Characterization of Mutant VKORC1 Proteins

To understand how VKORC1 mutations confer resistance, researchers have functionally characterized the mutant proteins. This is often achieved by expressing the mutant VKORC1 constructs in cell lines, such as HEK293 cells, and then measuring the enzyme's activity and its sensitivity to warfarin sodium inhibition. nih.govnih.gov

These studies have revealed that mutations can have variable effects on the enzyme's function. nih.gov Some mutations, particularly those at the Tyr139 position, confer significant resistance to warfarin sodium while maintaining a substantial level of VKOR activity. nih.gov For instance, the Tyr139Phe mutation not only showed high basal activity (116% of wild-type) but was also largely insensitive to warfarin, retaining 87% of its activity even at high concentrations of the inhibitor. nih.gov In contrast, other mutations can dramatically reduce the intrinsic activity of the VKORC1 enzyme, which may lead to compensatory mechanisms in the organism to maintain normal blood clotting. nih.gov

The in vitro assays have shown that while many mutations reduce the basal VKOR activity compared to the wild-type protein, this reduction does not always correlate with the in vivo resistance phenotype. nih.govresearchgate.net For example, the Glu67Lys variant showed a reduced vitamin K epoxide turnover of about 33% compared to the wild-type, but this did not translate to demonstrable warfarin sensitivity in the in vitro assay used. nih.gov Similarly, the Trp59Arg substitution resulted in a drastic reduction in VKOR activity to only 16% of the wild-type, making it difficult to test for warfarin resistance in vitro. nih.gov This suggests that the in vivo mechanisms of resistance mediated by these mutations are complex and may not be fully captured by simple enzyme activity assays. nih.govresearchgate.net A proposed mechanism for some mutants is that while they are less active than the wild-type enzyme in the absence of warfarin, they become more active in its presence because the wild-type is more strongly inhibited. researchgate.net

Table 2: Functional Effects of Selected Rat VKORC1 Mutations

| VKORC1 Variant | Relative VKOR Activity (% of Wild-Type, no warfarin) | Relative VKOR Activity (% of Wild-Type, with 60 µM warfarin) | Reference |

|---|---|---|---|

| Wild-Type (WT) | 100% | <10% | nih.govresearchgate.net |

| Tyr139Phe | ~116% | ~87% (at 100 µM warfarin) | nih.gov |

| Trp59Arg | ~16% | Not Tested | nih.gov |

| Glu67Lys | ~33% | ~33% | nih.gov |

Alterations in Warfarin Sodium Metabolism (e.g., Enzyme Expression)

While target-site mutations in VKORC1 are a primary driver of resistance, alterations in the metabolism of warfarin sodium can also influence its efficacy. Warfarin sodium is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C9 being the main enzyme responsible for metabolizing the more potent S-enantiomer of warfarin. ashpublications.orgfrontiersin.org Therefore, variations in the expression or activity of these enzymes can affect warfarin clearance and its effective concentration at the target site.

Polymorphisms in the CYP2C9 gene are known to significantly impact warfarin dose requirements in humans. ashpublications.org Similarly, research has identified other CYP enzymes that play a role in vitamin K metabolism, which can indirectly affect warfarin's action. The enzyme CYP4F2 has been identified as a vitamin K1 oxidase. A polymorphism in CYP4F2 (V433M, rs2108622) is associated with altered warfarin dose requirements. nih.gov Individuals carrying the variant allele have a reduced capacity to metabolize vitamin K1, leading to higher hepatic levels of vitamin K. This necessitates a higher warfarin dose to achieve the same level of anticoagulation.

Furthermore, recent studies suggest that the gut microbiota can influence the expression of hepatic drug-metabolizing enzymes. frontiersin.org Changes in the gut microbiome have been shown to reduce the expression of liver enzymes like CYP1A2, CYP2C9, and CYP3A4, which are involved in warfarin metabolism. frontiersin.org This reduction in enzyme expression can decrease the metabolism of warfarin, prolonging its residence time in the body and increasing its bioavailability, thereby potentially altering its anticoagulant effect. frontiersin.org

Cellular and Biochemical Adaptations in Resistance Models

Beyond specific genetic mutations and metabolic alterations, resistance to warfarin sodium can involve broader cellular and biochemical adaptations. In resistant rodent models, several potential mechanisms have been described. the-hospitalist.org

One significant finding is that warfarin can uncouple the two reductive reactions catalyzed by VKORC1: the reduction of vitamin K epoxide (KO) to vitamin K quinone (K), and the subsequent reduction of K to vitamin K hydroquinone (B1673460) (KH2). nih.gov Warfarin inhibits the full reduction from KO to KH2 much more strongly than it inhibits the individual steps. researchgate.netnih.gov This suggests that during warfarin exposure, the cell might shift to a mechanism that involves a second, warfarin-resistant reductase to complete the final reduction step, thereby maintaining the supply of KH2 needed for coagulation factor synthesis. nih.gov The identity of this potential antidotal reductase is not yet fully known. nih.gov

In some warfarin-resistant rat models, it has been observed that the enzyme Vitamin K1 2,3-epoxide reductase (VKOR) exhibits a decreased sensitivity to warfarin inhibition. the-hospitalist.orgnih.gov Studies on warfarin-resistant rats have shown that warfarin did not irreversibly inhibit VKORC1 activity, in contrast to its effect in sensitive animals. the-hospitalist.org This is consistent with the observation that resistant individuals require much smaller doses of vitamin K to reverse the effects of warfarin. the-hospitalist.org Other proposed biochemical adaptations in resistant models include an increased affinity of the VKOR enzyme for vitamin K and the potential for producing clotting factors through a pathway that is not dependent on vitamin K, though these mechanisms are less well-characterized. the-hospitalist.org These adaptations may be induced by the structural changes in the VKORC1 protein caused by resistance mutations, triggering compensatory mechanisms to maintain hemostasis. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of Warfarin Sodium

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are computational strategies that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the structural requirements for a desired biological effect. jocpr.comigi-global.com

QSAR Modeling of Warfarin (B611796) and its Analogs:

QSAR studies have been applied to warfarin and related compounds to understand the structural features that govern their anticoagulant activity and interactions with metabolic enzymes. For instance, three-dimensional QSAR (3D-QSAR) analysis has been used to study inhibitors of CYP2C9 and CYP2C19, enzymes involved in warfarin metabolism. global-sci.com These models can help in the design of new compounds with potentially lower drug-drug interaction profiles. researchgate.net The fundamental principle of QSAR is that molecules with similar structures are likely to exhibit similar biological and chemical properties. researchgate.net By developing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. jocpr.com

Pharmacophore Development for Warfarin Targets:

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a particular response. slideshare.net Pharmacophore models can be developed based on the structures of known active ligands or the structure of the target protein's binding site. slideshare.net For enzymes like cytochrome P450, high-affinity ligands can be used to define a pharmacophore, which can then be used to identify other potential ligands or inhibitors from chemical databases. global-sci.com This approach is valuable for predicting potential drug-drug interactions based on a compound's structure. researchgate.net The development of pharmacophore models for VKORC1 and CYP enzymes can aid in the virtual screening of compound libraries to identify novel anticoagulants or compounds that may interact with warfarin's metabolic pathways. slideshare.net

Table 2: Applications of QSAR and Pharmacophore Modeling for Warfarin Sodium

| Application | Description | Key Enzymes/Targets | Reference |

|---|---|---|---|

| 3D-QSAR Analysis | Development of models to predict the inhibitory activity of compounds against warfarin-metabolizing enzymes. | CYP2C9, CYP2C19 | global-sci.com |

| Pharmacophore Modeling | Defining the essential 3D features required for ligand binding to predict drug-drug interactions and identify new leads. | Cytochrome P450 enzymes | global-sci.com |

| Virtual Screening | Utilizing QSAR and pharmacophore models to screen large chemical databases for potential new anticoagulant compounds. | VKORC1, CYP enzymes | slideshare.net |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. global-sci.comglobal-sci.com It is a powerful tool for calculating a wide range of molecular properties, providing fundamental insights into the structure, reactivity, and spectroscopic characteristics of compounds like warfarin sodium.

Theoretical studies have utilized DFT, along with other computational methods like molecular mechanics (MM+) and semi-empirical methods (AM1), to investigate the structural, vibrational, and electronic properties of warfarin sodium, warfarin, and its metabolites. global-sci.comresearchgate.netglobal-sci.com These calculations typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various properties in the ground state. researchgate.netglobal-sci.com

Structural and Electronic Properties:

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, have been employed to determine the optimized geometry of warfarin sodium. global-sci.com From these optimized structures, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment can be calculated. global-sci.com These properties are crucial for understanding the molecule's reactivity and polarity. For instance, calculations have shown that warfarin sodium can be considered a polar molecule. researchgate.net

Vibrational Analysis:

Harmonic vibrational frequencies can be calculated at the DFT level to predict the infrared (IR) and Raman spectra of warfarin sodium. global-sci.com These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific vibrational modes to the observed spectral bands. global-sci.com For example, calculated vibrational frequencies for the warfarin molecule have been compared with experimental Raman spectroscopy data, with scaling factors applied to improve the agreement. global-sci.com

Tautomerism Studies:

Warfarin can exist in multiple tautomeric forms. Quantum chemical calculations have been used to investigate the relative stabilities of these different tautomers in both the gas phase and in aqueous solution. nih.gov By calculating the Gibbs free energy of each tautomer, researchers can predict the most stable form under different conditions and determine the equilibrium constants between them. nih.gov Such studies have indicated that the 4-hydroxycoumarin (B602359) cyclic hemiketal tautomer is the most stable form in an aqueous environment. nih.gov

Table 3: Calculated Properties of Warfarin Sodium and Related Compounds using DFT

| Property | Method | Finding | Reference |

|---|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-31G | Provides the most stable 3D structure of the molecule. | global-sci.com |

| Electronic Properties (HOMO-LUMO gap, Dipole Moment) | DFT/B3LYP/6-31G | Characterizes the molecule's electronic reactivity and polarity. | global-sci.com |

| Vibrational Frequencies | DFT/B3LYP/6-31G | Predicts IR and Raman spectra, aiding in structural elucidation. | global-sci.com |

| Tautomer Stability | B3LYP/6-311++G(d,p) | The 4-hydroxycoumarin cyclic hemiketal tautomer is most stable in aqueous solution. | nih.gov |

In Silico Prediction of Metabolic Pathways and Interaction Profiles

In silico methods are increasingly used to predict the metabolic fate of drugs and to anticipate their potential interactions with other compounds. These computational approaches can provide valuable information early in the drug development process, helping to identify potential liabilities and guide experimental studies.

Prediction of Metabolic Pathways: